molecular formula C18H14F2N2 B15073182 Yszcs012 CAS No. 919282-39-6

Yszcs012

Cat. No.: B15073182
CAS No.: 919282-39-6
M. Wt: 296.3 g/mol
InChI Key: GMFGHMVAUBQHLT-UHFFFAOYSA-N
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Description

Yszcs012, with the chemical formula C18H14F2N2, is a specialty chemical compound known for its unique properties and applications in various fields. It is a fluorinated aromatic amine, which makes it particularly interesting for research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yszcs012 typically involves the reaction of a fluorinated benzene derivative with an amine under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene reacts with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same nucleophilic aromatic substitution reaction but is optimized for large-scale production. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Yszcs012 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: this compound can participate in substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

Yszcs012 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound, with research focusing on its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty polymers and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Yszcs012 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler fluorinated aromatic compound with similar reactivity but less complexity.

    Aniline: An aromatic amine that shares some chemical properties with Yszcs012 but lacks the fluorine atoms.

    Difluoroaniline: A closer analog with two fluorine atoms, similar to this compound, but with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and an amine group makes it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

919282-39-6

Molecular Formula

C18H14F2N2

Molecular Weight

296.3 g/mol

IUPAC Name

3,6-bis(4-fluorophenyl)benzene-1,2-diamine

InChI

InChI=1S/C18H14F2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2

InChI Key

GMFGHMVAUBQHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)F)N)N)F

Origin of Product

United States

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